2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of imidazo[1,2-b]pyridazines . Imidazo[1,2-b]pyridazines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines, a related class of compounds, can be synthesized through a variety of methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazines would be similar to that of imidazo[1,2-a]pyridines, with a pyridazine ring fused with an imidazole ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Imidazo[1,2-b]pyridazines generally have good stability and can be synthesized with high purity .作用機序
Target of Action
The primary target of 2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which is a heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, the compound can reduce the pro-inflammatory responses that IL-17A induces .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound can disrupt this axis, thereby reducing inflammation and tissue damage .
Result of Action
By inhibiting IL-17A, the compound can reduce inflammation and tissue damage associated with chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . This can lead to improved skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Action Environment
It is noted that anti-drug antibodies against anti-il-17a antibodies may arise in some patients and may reduce the efficacy of antibodies directed to il-17a over time . This suggests that the patient’s immune response could potentially influence the efficacy of the compound.
将来の方向性
生化学分析
Biochemical Properties
2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide interacts with the interleukin (IL)-17 family of cytokines, specifically IL-17A . IL-17A is secreted from Th17 cells and can act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) .
Cellular Effects
The compound’s interaction with IL-17A influences cell function by playing a key part in chronic inflammation and being a major driver of tissue damage . It induces normal immune and inflammatory responses to pathogens, but can also contribute to chronic autoimmune diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibition of IL-17A . This inhibition can provide efficacy comparable to anti-IL-17A antibodies for conditions like psoriasis .
Temporal Effects in Laboratory Settings
It is known that the compound displays dramatically improved metabolic stability .
Dosage Effects in Animal Models
In animal models, the compound has been found to be highly effective in inhibiting IFNγ production and fully efficacious in a rat adjuvant arthritis model .
Metabolic Pathways
It is known that the compound interacts with the IL-17 family of cytokines .
特性
IUPAC Name |
2-cyclopropyl-N-(2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-15-5-3-2-4-12(15)19-17(22)13-8-9-16-18-14(11-6-7-11)10-21(16)20-13/h2-5,8-11H,6-7H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBQXHWJDVBBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。